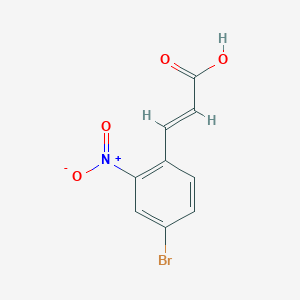

4-Bromo-2-nitrocinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-bromo-2-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPLDWZFIDADCX-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of 4-Bromo-2-nitrocinnamic Acid

Executive Summary

4-Bromo-2-nitrocinnamic acid is a critical phenylpropanoid scaffold used in the synthesis of indole-based pharmaceuticals, quinoline derivatives, and advanced agrochemicals. Its utility relies heavily on its solubility behavior, which is governed by the interplay between its lipophilic brominated ring, the electron-withdrawing nitro group, and the ionizable carboxylic acid tail.

This guide provides an in-depth analysis of its solubility landscape, offering validated protocols for purification and reaction solvent selection. Unlike generic data sheets, this document focuses on the causality of solvation—enabling researchers to predict behavior in novel solvent systems.

Part 1: Physicochemical Profile & Solubility Mechanism

To master the handling of 4-Bromo-2-nitrocinnamic acid, one must first understand the structural forces dictating its phase behavior.

Structural Determinants

-

The Carboxylic Head (

): The ortho-nitro group exerts a strong electron-withdrawing inductive effect (-I) and field effect, stabilizing the carboxylate anion more effectively than in unsubstituted cinnamic acid ( -

The Nitro Group: Introduces a strong dipole moment but does not offer hydrogen bond donation. It increases the crystal lattice energy, often resulting in high melting points (

C), which creates a high enthalpic barrier to dissolution. -

The Bromine Atom: Adds significant lipophilicity and molecular weight, reducing water solubility while enhancing affinity for halogenated solvents and aromatics.

Solubility Landscape Matrix

The following data summarizes the qualitative solubility profile based on thermodynamic compatibility (Like-Dissolves-Like) and empirical laboratory standards.

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Aprotic Polar | DMSO, DMF, NMP | Excellent | Preferred for nucleophilic aromatic substitution or coupling reactions (e.g., Heck). Difficult to remove post-reaction. |

| Protic Polar | Ethanol, Methanol | Good (Hot) | Primary choice for recrystallization. Moderate solubility at RT; high solubility at boiling point. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good for liquid-liquid extraction from acidic aqueous phases. |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | Useful for reaction workups; THF is excellent for reduction reactions. |

| Aqueous (Acidic) | Water (pH < 3) | Insoluble | The compound precipitates as the free acid. |

| Aqueous (Basic) | Water (pH > 8) | Soluble | Dissolves as the carboxylate salt (Sodium 4-bromo-2-nitrocinnamate). |

| Hydrocarbons | Hexane, Heptane, Toluene | Poor | Used as anti-solvents to force precipitation. |

Part 2: Thermodynamic Mechanisms & Visualization

The dissolution of 4-Bromo-2-nitrocinnamic acid is not merely physical mixing; it is a competition between the Lattice Energy (holding the solid together) and the Solvation Energy (solvent-solute interaction).

The "Chemical Switch" Mechanism

Because the molecule possesses an accessible acidic proton, its solubility can be toggled using pH. This is the most reliable method for purification, superior to simple solvent recrystallization for removing non-acidic impurities (e.g., unreacted aldehydes).

Solubility Decision Logic (DOT Diagram)

The following diagram illustrates the decision process for selecting a solvent system based on the intended application (Reaction vs. Purification).

Figure 1: Solvent selection decision tree based on experimental intent.

Part 3: Field-Proven Experimental Protocols

Protocol A: Recrystallization (The "Standard" Method)

Context: This protocol is ideal for polishing material that is already >90% pure. Solvent System: Ethanol (95%) or Ethanol/Water (9:1).

-

Preparation: Place 5.0 g of crude 4-Bromo-2-nitrocinnamic acid in a 100 mL Erlenmeyer flask.

-

Dissolution: Add 30 mL of Ethanol. Heat to boiling on a steam bath or stir-plate.

-

Expert Note: If the solid does not dissolve, add hot ethanol in 5 mL increments. Do not exceed 60 mL total volume. If insolubles remain at boiling, they are likely inorganic salts—filter them out while hot.

-

-

Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly (insulate with a paper towel if necessary). Rapid cooling traps impurities.

-

Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes.

-

Filtration: Collect crystals via vacuum filtration (Buchner funnel).

-

Wash: Wash the filter cake with 10 mL of ice-cold Ethanol.

-

Validation: Dry in a vacuum oven at 50°C. Check Melting Point (Target: ~200-215°C, varies by exact isomer, check CoA).

Protocol B: Acid-Base Chemical Purification (The "Switch" Method)

Context: Best for removing non-acidic organic impurities (e.g., starting aldehydes) or when the compound is dark/tarry.

-

Dissolution: Suspend the crude solid in 10% aqueous Sodium Carbonate (

). Stir until the solid dissolves and the solution is clear (or slightly turbid if impurities are insoluble). -

Filtration: Filter the basic solution through a Celite pad to remove insoluble tars or mechanical impurities.

-

Precipitation: Slowly add the filtrate into a beaker containing 2M Hydrochloric Acid (HCl) while stirring vigorously.

-

Critical Step: Ensure the final pH is < 2. The 4-Bromo-2-nitrocinnamic acid will precipitate as a thick solid.

-

-

Recovery: Filter the precipitate, wash copiously with water (to remove NaCl), and dry.

Protocol C: Reaction Workflow (Heck Coupling Context)

Context: Using the compound as a substrate in Palladium-catalyzed coupling. Solvent: DMF or DMAc (Dimethylacetamide).

-

Degassing: Dissolve 4-Bromo-2-nitrocinnamic acid in DMF (0.2 M concentration). Sparge with Nitrogen/Argon for 15 minutes.

-

Why? Oxygen poisons Pd catalysts.

-

-

Base Addition: Add Triethylamine (

) or Potassium Carbonate (-

Solubility Note: The base will deprotonate the carboxylic acid immediately, increasing solubility in the polar aprotic medium.

-

Part 4: Analytical & Safety Considerations

HPLC Sample Preparation

When preparing samples for purity analysis, do not use pure water or pure Acetonitrile initially.

-

Recommended Diluent: 50:50 Acetonitrile:Water (buffered to pH 3 with Formic Acid) or pure Methanol.

-

Avoid: Dissolving directly in non-polar solvents (Hexane) for normal phase, as the acid will streak on silica unless treated with a modifier (e.g., 1% Acetic Acid).

Safety (E-E-A-T)

-

Bromine Hazard: While bound, the bromine atom is stable. However, under strong oxidative conditions or extremely high temperatures (>250°C), decomposition can release brominated vapors.

-

Nitro Group: Nitro-aromatics are potentially energetic. Do not distill the neat liquid (if melted) to dryness. Always leave a residue or use a solvent carrier.

References

-

ChemicalBook. (2024). 4-Bromocinnamic acid Properties and Solubility Profile.[3][4] Retrieved from

-

Organic Syntheses. (1953). m-Nitrocinnamic Acid Synthesis and Purification. Organic Syntheses, Coll.[5] Vol. 3, p.626. (Provides the foundational acid/base purification protocol for nitrocinnamic analogs). Retrieved from

-

PubChem. (2024). Compound Summary: 4-Bromocinnamic Acid.[3][4][6] National Library of Medicine. Retrieved from

-

University of Rochester. (n.d.). Solvents for Recrystallization: General Guidelines. Department of Chemistry. Retrieved from

-

Carl Roth. (2024). Safety Data Sheet: 4-Bromo-2-nitrocinnamic acid. Retrieved from

Sources

The Genesis of a Reagent: An In-depth Technical Guide to the Discovery and History of 4-Bromo-2-nitrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule at the Crossroads of History and Synthesis

4-Bromo-2-nitrocinnamic acid, a substituted aromatic carboxylic acid, holds a unique position in the landscape of organic chemistry. While not a household name, its story is intrinsically linked to the pursuit of synthetic dyes that shaped the chemical industry and the development of foundational organic reactions. This technical guide delves into the discovery and history of this compound, not as an isolated event, but as a logical consequence of the scientific endeavors of the late 19th and early 20th centuries. For the modern researcher, understanding the genesis of this and similar reagents provides a richer context for its application in contemporary synthesis and drug discovery.

The Indirect Discovery: A Consequence of the Quest for Tyrian Purple

The story of 4-Bromo-2-nitrocinnamic acid begins not with the acid itself, but with its precursor, 4-bromo-2-nitrobenzaldehyde . The synthesis of this aldehyde was a crucial step in the early 20th-century efforts to artificially produce 6,6'-dibromoindigo, the primary constituent of the historically prized dye, Tyrian purple.[1][2]

In 1903 , the German chemists F. Sachs and R. Kempf published their work on the synthesis of p-halogen-o-nitrobenzaldehydes. Their research was driven by the goal of creating precursors for indigo derivatives.[2] This work is the earliest documented synthesis of 4-bromo-2-nitrobenzaldehyde, the essential starting material for 4-Bromo-2-nitrocinnamic acid.

The historical significance of this discovery lies in its connection to the broader effort to synthesize valuable natural products. The elucidation of the structure of Tyrian purple by Paul Friedländer in 1909, who isolated 1.4 grams of the dye from 12,000 Murex brandaris snails, further fueled the desire for a commercially viable synthetic route.[1][2]

The Logical Next Step: The Advent of the Perkin Reaction

With the successful synthesis of 4-bromo-2-nitrobenzaldehyde, the path to 4-Bromo-2-nitrocinnamic acid was laid by one of the most important name reactions in organic chemistry: the Perkin reaction .

Developed by the English chemist William Henry Perkin in 1868 , this reaction provides a method for the synthesis of α,β-unsaturated aromatic acids (cinnamic acids) from aromatic aldehydes.[3][4] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[3][5]

Given the availability of 4-bromo-2-nitrobenzaldehyde after 1903 and the well-established utility of the Perkin reaction, the first synthesis of 4-Bromo-2-nitrocinnamic acid would have been a logical and anticipated development in the field of synthetic organic chemistry. Although the precise first publication dedicated solely to the synthesis of 4-Bromo-2-nitrocinnamic acid is not readily apparent in the historical record, its creation would have been a straightforward application of existing, powerful synthetic methodology.

Physicochemical Properties and Spectral Data

A comprehensive understanding of a chemical entity requires a detailed summary of its physical and spectral characteristics.

| Property | Value | Source |

| CAS Number | 20357-30-6 | N/A |

| Molecular Formula | C₉H₆BrNO₄ | N/A |

| Molecular Weight | 272.05 g/mol | N/A |

| Appearance | Pale yellow to yellow crystalline powder | N/A |

| Melting Point | Varies by source, typically in the range of 215-220 °C | N/A |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. | N/A |

Spectral Data (Representative):

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the vinyl protons of the cinnamic acid backbone, and the carboxylic acid proton. The substitution pattern on the benzene ring would lead to a specific splitting pattern for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the carboxylic acid, the carbons of the double bond, and the carbons of the aromatic ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the carboxylic acid, the C=C stretching of the alkene, and the N-O stretching of the nitro group.

Synthetic Protocols: A Modern Perspective on a Classic Reaction

The synthesis of 4-Bromo-2-nitrocinnamic acid is most classically achieved via the Perkin reaction. Below is a detailed, step-by-step methodology that reflects the established principles of this reaction.

Experimental Protocol: Synthesis of 4-Bromo-2-nitrocinnamic Acid via the Perkin Reaction

Objective: To synthesize 4-Bromo-2-nitrocinnamic acid from 4-bromo-2-nitrobenzaldehyde and acetic anhydride.

Reagents and Materials:

-

4-bromo-2-nitrobenzaldehyde

-

Acetic anhydride

-

Anhydrous potassium acetate (or sodium acetate)

-

Hydrochloric acid (concentrated and dilute)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and flask

-

Filter paper

-

Beakers and other standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine 4-bromo-2-nitrobenzaldehyde, a slight molar excess of anhydrous potassium acetate, and a larger excess of acetic anhydride.[6]

-

Heating and Reflux: Equip the flask with a reflux condenser and heat the mixture in a heating mantle or oil bath to a temperature of approximately 180°C. Maintain this temperature and allow the reaction to reflux for several hours (typically 4-8 hours).[6]

-

Hydrolysis of Excess Anhydride: After the reflux period, allow the mixture to cool slightly. Carefully and slowly pour the reaction mixture into a beaker containing a significant volume of water to hydrolyze the excess acetic anhydride. This step should be performed in a fume hood as it can be exothermic and release acetic acid vapors.

-

Precipitation of the Product: Boil the aqueous mixture for a short period to ensure complete hydrolysis and to drive off any remaining volatile components. The crude 4-Bromo-2-nitrocinnamic acid will precipitate out of the solution upon cooling.

-

Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any water-soluble impurities.

-

Purification by Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. Dissolve the crude solid in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals.

-

Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly in a desiccator or a vacuum oven.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous potassium acetate is crucial as the presence of water can hydrolyze the acetic anhydride and inhibit the formation of the necessary carbanion intermediate.

-

Excess Acetic Anhydride: Acetic anhydride serves as both a reactant and the solvent for the reaction. Using it in excess ensures that the reaction goes to completion.

-

High Temperature: The Perkin reaction typically requires high temperatures to overcome the activation energy for the condensation and subsequent elimination steps.[6]

-

Acidification: While not always necessary in the initial workup if the product precipitates upon hydrolysis, acidification with a strong acid like HCl can be used to ensure the complete protonation of the carboxylate to the carboxylic acid.

Visualizing the Synthesis

The following diagrams illustrate the key components of the historical and synthetic narrative of 4-Bromo-2-nitrocinnamic acid.

Caption: Historical timeline leading to the synthesis of 4-Bromo-2-nitrocinnamic acid.

Caption: Experimental workflow for the synthesis of 4-Bromo-2-nitrocinnamic acid.

Conclusion: From Historical Dye to Modern Reagent

The discovery and history of 4-Bromo-2-nitrocinnamic acid are a testament to the interconnectedness of scientific progress. Its existence is a direct result of the ambitious goal to synthesize the ancient dye Tyrian purple, which led to the creation of its key precursor, 4-bromo-2-nitrobenzaldehyde. The subsequent application of the well-established Perkin reaction was the logical and elegant step that brought this valuable reagent into the chemical lexicon. For today's researchers, 4-Bromo-2-nitrocinnamic acid serves as a versatile building block, its utility rooted in a rich history of chemical exploration and innovation.

References

-

Wolk, J. L., & Frimer, A. A. (2010). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules, 15(8), 5561–5580. [Link]

-

Sachs, F., & Kempf, R. (1903). Ueber p-Halogen-o-nitrobenzaldehyde. Berichte der deutschen chemischen Gesellschaft, 36(3), 3299-3303. [Link]

-

Organic Syntheses. (1925). m-NITROCINNAMIC ACID. Org. Synth., 5, 85. [Link]

-

Wikipedia. (2023, December 2). Perkin reaction. In Wikipedia. [Link]

-

Sharma, P., & Kumar, P. (2011). Synthesis and structure–activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Pest Management Science, 67(7), 849-856. [Link]

-

Wikipedia. (2023, May 22). Friedländer synthesis. In Wikipedia. [Link]

-

Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link]

-

Merck Index. (2001). Friedlaender Synthesis. In The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.). Whitehouse Station, NJ: Merck & Co. [Link]

-

Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Journal of Chemical and Pharmaceutical Research, 10(5), 1-5. [Link]

-

Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Academia.edu. [Link]

-

Voss, G., & Gerlach, H. (1988). Regioselective Bromine/Lithium Exchange in 2,5-Dibromo-1-nitrobenzene. – A Simple Synthesis of 4-Bromo-2-nitrobenzaldehyde and 6,6′-Dibromoindigo. Chemistry Letters, 17(1), 5-6. [Link]

-

L.S.College, Muzaffarpur. (2021, December 18). Perkin reaction. [Link]

-

de Souza, N. V., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691. [Link]

- Google Patents. (2012). CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

Organic Syntheses. (1922). p-NITROBENZALDEHYDE. Org. Synth., 2, 441. [Link]

- Google Patents. (2012). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

Helmers, H., Horton, M., Concepcion, J., & Boaz, N. C. (2026). A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts. Beilstein Journal of Organic Chemistry, 22, 1-10. [Link]

-

Zhao, L., Tu, Y., & Guo, Y. (2016). Synthesis of Cinnamic Acid Derivatives. Atlantis Press. [Link]

-

Central Intelligence Agency. (n.d.). BERICHTE DEUTSCHEN CHEMISCHE TO: BER DEUT KERAM GES. [Link]

Sources

- 1. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paul Friedländer (chemist) - Wikipedia [en.wikipedia.org]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. longdom.org [longdom.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

Technical Safety & Handling Guide: 4-Bromo-2-nitrocinnamic Acid

Document Control:

-

Subject: 4-Bromo-2-nitrocinnamic Acid (CAS: 20357-30-6)[1][2]

-

Classification: Specialized Organic Intermediate

-

Audience: Medicinal Chemists, Process Safety Engineers, Laboratory Managers

Executive Summary & Application Context

4-Bromo-2-nitrocinnamic acid is a bifunctional building block critical in early-stage drug discovery. Its structural utility lies in its orthogonality: the bromide moiety facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the nitro group serves as a latent amine precursor for heterocycle formation (e.g., indoles via Cadogan cyclization or quinolines).

However, its handling requires specific protocols due to the thermal sensitivity of the nitro-aromatic core and the respiratory irritation potential of the cinnamic acid backbone. This guide moves beyond standard SDS data to provide a self-validating safety framework for research environments.

Physicochemical Profile

The following data aggregates validated experimental values and predictive models to establish a baseline for handling.

| Property | Specification | Operational Implication |

| CAS Number | 20357-30-6 | Unique identifier for inventory tracking. |

| Molecular Formula | C₉H₆BrNO₄ | MW: 272.05 g/mol .[2][3] |

| Physical State | Solid (Yellow to Orange Powder) | High potential for dust generation; requires static control. |

| Melting Point | 224 °C | High melting point indicates stability at room temp, but avoid uncontrolled heating. |

| Boiling Point | 425 °C (Predicted) | Decomposition likely precedes boiling. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; aqueous spill cleanup requires co-solvents. |

| Storage | +2°C to +8°C | Cold storage prevents slow thermal degradation or decarboxylation. |

| pKa | ~3.5 - 4.0 (Carboxylic acid) | Corrosive to mucous membranes; incompatible with strong bases. |

Hazard Identification & Mechanistic Toxicology

The "Why" Behind the Hazard

Standard SDSs list H-codes, but understanding the mechanism drives better safety compliance.

-

Respiratory Irritation (H335): Cinnamic acid derivatives are Michael acceptors. Upon inhalation, the electron-deficient alkene can react with nucleophilic residues (cysteine/lysine) in the respiratory mucosa, leading to inflammation and sensitization.

-

Skin/Eye Irritation (H315/H319): The carboxylic acid moiety, combined with the electron-withdrawing nitro group, increases the acidity and reactivity of the compound, causing immediate local irritation upon contact.

-

Thermal Instability: While not a high explosive, ortho-nitro aromatic compounds possess intrinsic energy. The proximity of the nitro group to the vinyl side chain can facilitate intramolecular redox reactions at elevated temperatures (>250°C), posing a risk of runaway decomposition during scale-up.

GHS Classification

-

Signal Word: WARNING

-

Hazard Statements:

Safe Handling Workflow & Engineering Controls[6]

This workflow integrates engineering controls with procedural logic to minimize exposure.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood or Powder Weighing Station (HEPA filtered).

-

Static Dissipation: Use anti-static weighing boats and spatulas. Nitro-aromatics in powder form can be sensitive to static discharge ignition, although the risk is lower here than with polynitro compounds.

Handling Protocol Diagram

The following logic gate ensures safety checks are performed before the substance is handled.

Figure 1: Decision logic for the safe retrieval and preparation of 4-Bromo-2-nitrocinnamic acid, emphasizing dust control.

Experimental Protocols & Synthesis Safety

When using this compound in synthesis, specific chemical risks arise.

Reduction of the Nitro Group

Context: Converting the nitro group to an amine (e.g., for indole synthesis).

-

Risk: Exothermic reaction.

-

Protocol:

-

Dissolve 4-Bromo-2-nitrocinnamic acid in solvent (EtOH/EtOAc).

-

Inerting: Purge reaction vessel with Nitrogen/Argon before adding catalyst (Pd/C or Raney Ni) to prevent solvent ignition.

-

Heat Management: Add reducing agent (e.g., Formate or H₂ gas) slowly. Monitor internal temperature. Maintain T < 50°C to prevent thermal runaway of the intermediate hydroxylamine.

-

Cross-Coupling Reactions (Suzuki/Sonogashira)

Context: Utilizing the C-Br bond.

-

Risk: Heavy metal waste and base compatibility.

-

Protocol:

-

The carboxylic acid proton is acidic. Use at least 2 equivalents of base (e.g., K₂CO₃) to neutralize the acid and activate the coupling partner.

-

Waste: Segregate aqueous layers containing Palladium/Copper into "Heavy Metal Aqueous Waste," not general organic waste.

-

Emergency Response & Storage

Storage Stability

-

Condition: Keep refrigerated (2-8°C).

-

Incompatibility: Strong oxidizers (peroxides, permanganates) and strong bases (hydroxides).

-

Shelf Life: Re-test purity annually via HPLC. Look for the appearance of cis-isomer (photo-isomerization) or decarboxylated products (loss of CO₂).

Spill Cleanup (Solid)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Wear N95/P100 respirator if outside a fume hood.

-

Containment: Do NOT dry sweep. Dry sweeping generates dust aerosols.

-

Method: Cover the spill with a wet paper towel (soaked in water or dilute ethanol) to dampen the powder. Scoop the wet material into a hazardous waste container.

-

Decontamination: Wipe surface with 0.1M NaOH (to convert residual acid to soluble salt) followed by water.

Fire Fighting

-

Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

-

Contraindication: Do not use a solid water stream, as it may scatter the light powder.

-

Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOₓ) and Hydrogen Bromide (HBr). Firefighters must wear SCBA.

References

-

Carl Roth. (n.d.). 4-Bromo-2-nitrocinnamic acid - Technical Data Sheet. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 24855781, 4-Bromocinnamic acid (Structural Analog Reference). Retrieved February 2, 2026, from [Link]

-

Hu, J., et al. (2013). Synthesis and Structure-Activity Relationship of Cinnamic Acid Derivatives. ResearchGate. Retrieved February 2, 2026, from [Link]

-

CP Lab Safety. (n.d.). 4-Bromo-2-nitrocinnamic acid Product Page. Retrieved February 2, 2026, from [Link]

Sources

- 1. luminixhealth.com [luminixhealth.com]

- 2. 4-Bromo-2-nitrocinnamic acid, 10 g, CAS No. 20357-30-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 3. biosynth.com [biosynth.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Research Applications of 4-Bromo-2-nitrocinnamic Acid

Foreword: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of chemical synthesis and drug discovery, the true value of a molecule often lies in its versatility. 4-Bromo-2-nitrocinnamic acid is a prime example of such a scaffold. While seemingly a simple substituted aromatic acid, its true potential is revealed by a closer examination of its constituent functional groups. The interplay between the electron-withdrawing nitro group, the reactive acrylic acid moiety, the synthetically versatile bromine atom, and the rigid phenyl backbone creates a platform for a remarkable breadth of chemical transformations and potential applications. This guide moves beyond a mere cataloging of properties to provide a senior scientist's perspective on why and how this compound can be a cornerstone for innovation in heterocyclic synthesis, therapeutic agent development, and materials science. Each protocol and concept is presented not just as a method, but as a self-validating system, grounded in established chemical principles to ensure reproducibility and rational design.

Core Molecular Profile and Physicochemical Properties

4-Bromo-2-nitrocinnamic acid is a crystalline solid at room temperature. Its structure is characterized by a trans configuration of the acrylic acid side chain relative to the substituted benzene ring, which is the thermodynamically more stable isomer. The strategic placement of the bromo and nitro groups dictates its electronic properties and reactivity.

| Property | Value | Source |

| CAS Number | 20357-30-6 | [1] |

| Molecular Formula | C₉H₆BrNO₄ | [1] |

| Molecular Weight | 272.05 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥95% - 98% (Typical) | [2] |

| Safety | Causes skin, eye, and respiratory irritation.[2] |

Synthesis and Chemical Reactivity

The true utility of 4-Bromo-2-nitrocinnamic acid begins with its synthesis and an understanding of its key reactive sites.

Recommended Synthesis: The Perkin Condensation

The most reliable and scalable approach for synthesizing substituted cinnamic acids is the Perkin reaction.[3] This method involves the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride. For our target molecule, the logical precursor is 4-Bromo-2-nitrobenzaldehyde.[4]

Causality of Experimental Choices:

-

Reactants: 4-Bromo-2-nitrobenzaldehyde provides the core substituted ring. Acetic anhydride serves as both the source of the enolate and the dehydrating agent.

-

Catalyst: Anhydrous sodium acetate is the classic base for this reaction. It abstracts an α-proton from acetic anhydride to generate the reactive carbanion (enolate) needed to attack the aldehyde carbonyl.

-

Temperature: The reaction requires significant thermal energy (typically >150°C) to drive the condensation and subsequent dehydration steps to completion.[5][6]

Caption: Perkin condensation workflow for synthesis.

Detailed Experimental Protocol: Synthesis of 4-Bromo-2-nitrocinnamic acid

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-bromo-2-nitrobenzaldehyde (1.0 eq), freshly fused and powdered anhydrous sodium acetate (2.5 eq), and acetic anhydride (3.0 eq).

-

Heating: Immerse the flask in an oil bath and heat the mixture to 180°C for 5-8 hours. The reaction mixture will become a dark, viscous liquid.[5]

-

Workup - Hydrolysis: Allow the mixture to cool slightly before carefully pouring it into a beaker containing 500 mL of water. Boil the aqueous mixture for 15 minutes to hydrolyze any remaining acetic anhydride and dissolve the product salt.

-

Purification - Basification: Add a saturated solution of sodium carbonate portion-wise until the solution is alkaline. This step converts the cinnamic acid to its soluble sodium salt and precipitates any unreacted aldehyde as a resinous solid.

-

Filtration: Filter the hot solution through a fluted filter paper to remove the resin and other insoluble impurities.

-

Precipitation: Cool the filtrate to room temperature and slowly acidify it with concentrated hydrochloric acid (HCl) with constant stirring until the pH is acidic (pH ~2). 4-Bromo-2-nitrocinnamic acid will precipitate as a solid.

-

Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold water to remove residual salts. Dry the product in a vacuum oven at 60-70°C.

A Landscape of Reactivity

The molecule possesses four distinct reactive zones, making it a powerful intermediate.

Caption: Key reactive sites of 4-Bromo-2-nitrocinnamic acid.

Core Application 1: A Gateway to Heterocyclic Compounds

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and biologically active molecules.[7][8][9] The ortho-relationship between the nitro group and the acrylic acid side chain in 4-Bromo-2-nitrocinnamic acid makes it an ideal precursor for the synthesis of substituted quinolines.

The Synthetic Rationale: Reduction Followed by Intramolecular Cyclization

The foundational strategy involves the selective reduction of the nitro group to an amine.[10][11][12] The resulting intermediate, 4-bromo-2-aminocinnamic acid, is primed for intramolecular cyclization to form a quinoline-4-carboxylic acid derivative, a valuable scaffold in medicinal chemistry.[13]

Detailed Experimental Protocol: Two-Step Synthesis of 7-Bromoquinoline-4-carboxylic Acid

Step 1: Selective Reduction of the Nitro Group

-

Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[11] However, milder chemical reducing agents like iron powder in acetic acid or tin(II) chloride can also be used, which may be advantageous if other reducible functional groups are present in more complex derivatives.[12] We will use sodium hydrosulfite for its effectiveness and mild conditions.

-

Dissolution: Suspend 4-Bromo-2-nitrocinnamic acid (1.0 eq) in a mixture of ethanol and water (2:1 v/v).

-

Reduction: Heat the suspension to 60°C and add sodium hydrosulfite (Na₂S₂O₄) (4.0-5.0 eq) portion-wise over 30 minutes, maintaining the temperature. The color of the solution will change, indicating the reduction is proceeding. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Isolation: Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution. The product, 4-bromo-2-aminocinnamic acid, may precipitate. Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine intermediate.

Step 2: Intramolecular Cyclization

-

Causality: This step is an intramolecular version of a Friedländer-type annulation, where the amine attacks the ketone (or in this case, the enolizable carbonyl of the acrylic acid) to initiate ring closure.[13] This reaction is often promoted by acid or thermal conditions.

-

Reaction Setup: Dissolve the crude 4-bromo-2-aminocinnamic acid from the previous step in a high-boiling point solvent like Dowtherm A or diphenyl ether.

-

Cyclization: Heat the solution to reflux (around 250°C) for 1-2 hours.[14] The cyclization process will occur with the elimination of water.

-

Isolation: Cool the reaction mixture. The product, 7-bromoquinoline-4-carboxylic acid, will often precipitate upon cooling. Dilute the mixture with hexane to further precipitate the product.

-

Purification: Collect the solid by vacuum filtration and wash with cold hexane. The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to yield the pure quinoline derivative.

Caption: Workflow for quinoline synthesis.

Core Application 2: A Scaffold for Novel Therapeutic Agents

The cinnamic acid framework is a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[15][16][17] The specific substitution pattern of 4-bromo-2-nitrocinnamic acid offers unique opportunities for drug design.

Anticancer and Antimicrobial Potential

Derivatives of both 2-nitrocinnamic acid and 4-nitrocinnamic acid have demonstrated potential as anticancer and antimicrobial agents.[18] The presence of the nitro group and the bromo substituent can enhance lipophilicity and introduce specific electronic interactions with biological targets. Research has shown that cinnamic acid derivatives can induce apoptosis in cancer cells and exhibit potent activity against various bacterial and fungal strains.[15][19]

Proposed Research Workflow: Screening for Bioactivity

-

Library Synthesis: Utilize the reactive handles of 4-Bromo-2-nitrocinnamic acid (e.g., the carboxylic acid) to synthesize a small, focused library of derivatives (e.g., esters and amides).

-

Anticancer Screening: Screen the library against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using a standard cell viability assay like the MTT assay.[20]

-

Antimicrobial Screening: Determine the Minimum Inhibitory Concentration (MIC) of the compounds against representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Structure-Activity Relationship (SAR) Analysis: Correlate the structural modifications with the observed biological activity to identify key features responsible for potency and selectivity. This analysis guides the next round of rational drug design.

Conceptual Application: Precursor for Epigenetic Modulators

While speculative, the 4-bromo-phenyl moiety is an intriguing starting point for designing ligands that target bromodomains. Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a key role in transcriptional regulation. They are significant targets in oncology and inflammatory diseases. The design of inhibitors often involves creating a molecule that mimics the acetyl-lysine binding motif. The bromo-substituent can serve as a vector for further chemical elaboration or participate in halogen bonding, a recognized interaction in drug-receptor binding.

Caption: Conceptual use of the scaffold in drug design.

Core Application 3: Precursor in Materials Science

The solid-state behavior of cinnamic acids is a well-studied area of photochemistry and materials science. Under UV irradiation in the crystalline state, the alkene moieties of adjacent molecules can undergo a [2+2] cycloaddition to form cyclobutane rings, a process governed by the topochemical principle.[21]

Solid-State [2+2] Photocycloaddition

The crystal packing of cinnamic acid derivatives determines the outcome of this photoreaction. For a reaction to occur, the double bonds of neighboring molecules must be parallel and within a specific distance, typically less than 4.2 Å.[22][23][24] The substitution on the phenyl ring, including the bromo and nitro groups, significantly influences this packing arrangement. 4-Bromo-trans-cinnamic acid, for instance, is known to undergo a photo-induced head-to-head [2+2] cycloaddition.[25] Investigating the solid-state behavior of 4-Bromo-2-nitrocinnamic acid could lead to the synthesis of novel photodimerizable materials and polymers with unique properties.

Conceptual Experimental Workflow for Photoreactivity Study

-

Crystallization: Grow single crystals of 4-Bromo-2-nitrocinnamic acid from various solvents to potentially isolate different polymorphs, each with a unique crystal packing arrangement.

-

Structural Analysis: Use single-crystal X-ray diffraction to determine the crystal structure of each polymorph. Analyze the intermolecular distances and orientations of the alkene double bonds to predict photoreactivity based on Schmidt's criteria.[21]

-

Irradiation: Irradiate the single crystals with a UV lamp (e.g., 254 nm or 365 nm) for a set period.

-

Product Analysis: Analyze the irradiated sample using techniques like ¹H NMR spectroscopy and Mass Spectrometry to identify the structure of the resulting cyclobutane product (photodimer).

-

Correlation: Correlate the product structure with the pre-reaction crystal packing to validate the principles of topochemical control.

Caption: [2+2] photocycloaddition of cinnamic acids.

Conclusion and Future Outlook

4-Bromo-2-nitrocinnamic acid is far more than a simple chemical reagent; it is a platform for innovation. Its strategically placed functional groups provide chemists and drug discovery professionals with multiple avenues for creative synthesis. The demonstrated pathways to valuable heterocyclic scaffolds like quinolines are robust and scalable. Furthermore, the inherent biological potential of the cinnamic acid core, augmented by the bromo and nitro substituents, makes it a compelling starting point for the development of new therapeutic agents. Finally, its potential application in materials science through solid-state photochemistry opens a door to novel polymers and functional materials. Future research should focus on exploring the full scope of its reactivity, synthesizing diverse libraries for comprehensive biological screening, and investigating its polymorphic behavior to control solid-state reactions. This versatile molecule undoubtedly holds the key to numerous discoveries yet to be made.

References

-

Preparation of cinnamic acid (Perkin condensation). (n.d.). Retrieved February 2, 2026, from [Link]

-

Sari, S., Saputri, D. S., & Muliasari, H. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Jurnal Kimia Dan Pendidikan Kimia, 5(1), 58. [Link]

-

Perkin's condensation - synthesis of cinnamic acid. (2020, April 27). YouTube. Retrieved February 2, 2026, from [Link]

-

4-Bromo-2-nitrocinnamic acid, 98% Purity, C9H6BrNO4, 1 gram. (n.d.). CP Lab Safety. Retrieved February 2, 2026, from [Link]

- Setamdideh, D., Khezri, B., & Mollapour, M. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 27(3).

-

4-Nitrocinnamic acid. (n.d.). NIST WebBook. Retrieved February 2, 2026, from [Link]

-

4-Bromo-2-nitrocinnamic acid, 10 g. (n.d.). Carl ROTH. Retrieved February 2, 2026, from [Link]

-

Veerakanellore, G. B., Captain, B., & Ramamurthy, V. (2016). Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization. CrystEngComm, 18(25), 4708–4712. [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023). Molecules, 28(3), 1447. [Link]

-

Khine, H. H., Mzani, A., & Ndevanji, E. T. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Journal of Chemistry, 2022, 1–19. [Link]

-

Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

-

Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization. (2016). Sci-Hub. Retrieved February 2, 2026, from [Link]

-

Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (2022). RSC Publishing. [Link]

-

A new reagent for selective reduction of nitro group. (n.d.). Retrieved February 2, 2026, from [Link]

-

Synthesis of Quinolines via Pd/C-Catalyzed Cyclization of 2-Aminobenzyl Alcohol with Ketones. (2021). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2023). Indian Journal of Pharmaceutical Education and Research, 57(4s), s565-s578. [Link]

-

2-(1-Bromo-2-oxopropyl)-4-nitrocinnamic acid. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

-

4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition. (2014). RSC Publishing. [Link]

-

History, Classification and Biological activity of Heterocyclic Compounds. (2023). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

-

Cinnamic Acid : Organic Synthesis ( Perkin Reaction ). (2023, July 16). YouTube. Retrieved February 2, 2026, from [Link]

-

Condensation reaction of benzaldehyde with p-nitroacetophenone. (2022). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (2022). PMC. [Link]

-

Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization. (2016). CrystEngComm, 18(25), 4708-4712. [Link]

-

synthesis, molecular docking studies and antimicrobial activity of substituted cinnamides. (n.d.). Semantic Scholar. Retrieved February 2, 2026, from [Link]

-

Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 205-212. [Link]

-

A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. (2024). National Institutes of Health. [Link]

-

Crossed Aldol Reaction of 2-Acetylpyridine and 4- Nitrobenzaldehyd. (n.d.). Labflow. Retrieved February 2, 2026, from [Link]

-

Solid-state photodimerization of o -ethoxy-cinnamic acid. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

- A Review: Biological Importance of Heterocyclic Compounds. (2017). Der Pharma Chemica, 9(13), 141-147.

- Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2014). Journal of Chemical and Pharmaceutical Research, 6(4), 883-889.

-

4-Bromo-2-nitrobenzaldehyde. (n.d.). Chemsrc. Retrieved February 2, 2026, from [Link]

-

Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. (2020). Molecules, 25(21), 5178. [Link]

-

Solid-State Organic Chemistry of ortho-Ethoxy-trans-cinnamic acid. (2001). WIReDSpace. Retrieved February 2, 2026, from [Link]

-

NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S. Retrieved February 2, 2026, from [Link]

-

Heterocyclic compounds: The Diverse World of Ringed Molecules. (2023). Journal of Medicinal and Organic Chemistry, 6(4), 108-110. [Link]

-

Solved 2-acetylpyridine reacts with 4-nitrobenzaldehyde. (2020, March 4). Chegg. Retrieved February 2, 2026, from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Bromo-2-nitrocinnamic acid, 10 g, CAS No. 20357-30-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Bromo-2-nitrobenzaldehyde | CAS#:5551-12-2 | Chemsrc [chemsrc.com]

- 5. fchpt.stuba.sk [fchpt.stuba.sk]

- 6. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 7. archives.ijper.org [archives.ijper.org]

- 8. researchgate.net [researchgate.net]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jocpr.com [jocpr.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. researchgate.net [researchgate.net]

- 22. Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 23. Sci-Hub. Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization / CrystEngComm, 2016 [sci-hub.sg]

- 24. Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 25. 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition - CrystEngComm (RSC Publishing) [pubs.rsc.org]

theoretical and computational studies of 4-Bromo-2-nitrocinnamic acid

Theoretical and Computational Framework for 4-Bromo-2-nitrocinnamic Acid (4B2NCA)

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Material Scientists.

Executive Summary

4-Bromo-2-nitrocinnamic acid (4B2NCA) represents a specialized class of

This guide provides a comprehensive protocol for the theoretical and computational characterization of 4B2NCA. It details the precise Density Functional Theory (DFT) methodologies required to predict its structural, vibrational, and electronic properties, validating these predictions against established experimental synthesis routes.

Computational Methodology: The Standard Protocol

To ensure high-fidelity results comparable to experimental data, the following computational workflow is mandated. This protocol is designed to eliminate imaginary frequencies and ensure the global minimum energy structure is obtained.

Level of Theory

-

Method: Density Functional Theory (DFT).[1]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for organic molecules, offering the best balance between computational cost and accuracy for bond lengths and vibrational frequencies.

-

Basis Set: 6-311++G(d,p) .[1]

-

Diffuse functions (++): Critical for accurately modeling the lone pairs on Oxygen (nitro/carboxyl) and Bromine, as well as the anionic character in potential salts.

-

Polarization functions (d,p): Essential for describing the directional bonding in the aromatic ring and the hypervalent nature of the nitro group.

-

Computational Workflow (DOT Visualization)

Figure 1: Standardized computational workflow for the characterization of 4B2NCA. The loop ensures the structure is a true stationary point on the potential energy surface.

Structural and Electronic Analysis

Geometric Constraints

In 4B2NCA, the steric hindrance between the 2-nitro group and the cinnamic acid side chain (specifically the

-

Expectation: The nitro group will likely rotate slightly out of the phenyl ring plane (dihedral angle

) to relieve steric strain, unlike the planar 4-nitrocinnamic acid. -

Validation: Compare the calculated

bond length with the standard value of ~1.47 Å. A longer bond indicates reduced resonance due to non-planarity.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical stability (hardness/softness) and optical activity.

-

HOMO Location: Predominantly localized on the Bromine atom and the phenyl ring (

-system). -

LUMO Location: Localized on the Nitro group and the Carboxyl moiety (electron sinks).

-

Significance: A smaller gap (< 3.5 eV) suggests high chemical reactivity and potential "softness," making the molecule a candidate for charge-transfer applications.

Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions (docking) and reaction sites.

-

Red Regions (Electrophilic Attack Sites): The Oxygen atoms of the Nitro and Carboxyl groups.

-

Blue Regions (Nucleophilic Attack Sites): The Proton of the carboxylic acid and the region surrounding the Bromine atom (sigma-hole).

NLO Properties: The Material Science Perspective

Cinnamic acid derivatives are often crystallized for Second Harmonic Generation (SHG) applications. For 4B2NCA to be NLO active, it must crystallize in a non-centrosymmetric space group .

Key Parameters to Calculate:

-

Dipole Moment (

): Measure of charge separation. High -

Polarizability (

): Response of electron density to an external field. -

First Hyperpolarizability (

): The definitive metric for NLO activity.-

Formula:

-

Benchmark: Compare

against Urea (the standard reference). 4B2NCA is expected to have a

-

Experimental Synthesis & Validation

To validate the theoretical model, the compound must be synthesized and characterized spectroscopically. The Perkin Reaction is the most robust route for this derivative.

Synthesis Protocol (Perkin Condensation)

-

Precursors: 4-Bromo-2-nitrobenzaldehyde + Acetic Anhydride.

-

Catalyst: Sodium Acetate (Anhydrous).[2]

-

Conditions: Reflux at 140-160°C for 4-8 hours.

Reaction Scheme Visualization:

Figure 2: Synthesis pathway via the Perkin Reaction.[2] The target compound precipitates upon acidification.[2][3]

Spectroscopic Fingerprints (Validation Data)

Compare your experimental FTIR/Raman data with these theoretical B3LYP/6-311++G(d,p) predictions (scaled by 0.961):

| Vibrational Mode | Approx. Frequency (cm⁻¹) | Intensity | Description |

| O-H Stretch | 3000 - 3200 | Broad/Strong | Carboxylic acid dimer H-bonding. |

| C=O Stretch | 1680 - 1710 | Strong | Carbonyl group (conjugated). |

| C=C Stretch | 1620 - 1640 | Medium | Alkene bridge (cinnamic backbone). |

| NO₂ Asym Stretch | 1530 - 1550 | Strong | Characteristic nitro group band. |

| NO₂ Sym Stretch | 1340 - 1360 | Strong | Characteristic nitro group band. |

| C-Br Stretch | 600 - 700 | Medium | Heavy atom stretch (Fingerprint region). |

References

-

Carl Roth GmbH. (2024). Safety Data Sheet: 4-Bromo-2-nitrocinnamic acid. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: 4-Nitrocinnamic acid (Analogue Reference). Retrieved from

-

PubChem. (2024). Compound Summary: 4-Bromo-2-nitrocinnamic acid (CID 170837225). National Library of Medicine. Retrieved from

-

BenchChem. (2025).[2] Synthesis routes of 4-Bromo-2-nitrobenzoic acid and Cinnamic Derivatives. Retrieved from

-

Organic Syntheses. (1963). m-Nitrocinnamic Acid: General Perkin Reaction Protocol. Org. Synth. 1953, 33, 53; Coll. Vol. 4, 731. Retrieved from

Sources

The Evolving Landscape of Cinnamic Acid Derivatives: A Technical Guide to the Biological Potential of 4-Bromo-2-nitrocinnamic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid and its derivatives represent a vast and promising class of naturally occurring and synthetic compounds with a wide spectrum of biological activities.[1][2] The inherent versatility of the cinnamic acid scaffold, characterized by a phenyl ring, an acrylic acid moiety, and a reactive double bond, allows for extensive structural modifications to modulate and enhance its therapeutic efficacy.[1][3] This technical guide delves into the burgeoning field of substituted cinnamic acid derivatives, with a specific focus on the anticipated biological activities of 4-Bromo-2-nitrocinnamic acid analogs. While direct research on this specific substitution pattern is nascent, this document synthesizes existing knowledge on related nitro- and bromo-substituted cinnamic acids to provide a predictive framework for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and biological evaluation of this novel class of compounds.

The Cinnamic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Cinnamic acid, a key intermediate in the shikimate and phenylpropanoid pathways in plants, has long been recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][3][4] The presence of multiple reactive sites within its structure—the aromatic ring, the carboxylic acid group, and the α,β-unsaturated system—makes it an ideal template for chemical modification.[5] The biological activity of cinnamic acid derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring.[3]

The Influence of Nitro and Bromo Substitutions: A Mechanistic Perspective

The introduction of nitro (NO2) and bromo (Br) groups onto the cinnamic acid backbone is anticipated to significantly modulate its electronic properties and, consequently, its biological activity.

-

Nitro Group: The potent electron-withdrawing nature of the nitro group can enhance the reactivity of the molecule and its ability to participate in crucial biological interactions. The presence of a nitro group has been associated with various pharmacological activities, including antimicrobial and anticancer effects.[6][7] For instance, 4-nitrocinnamic acid has demonstrated efficacy as an inhibitor of enzymes like xanthine oxidase.[7][8][9]

-

Bromo Group: Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance the lipophilicity of a molecule, thereby improving its membrane permeability and bioavailability. Bromine substitution can also lead to altered metabolic stability and enhanced binding affinity to target proteins.[10] Derivatives of bromophenols have shown potential as antioxidant and anticancer agents.[11]

The combination of a bromo and a nitro group on the cinnamic acid scaffold, as in 4-Bromo-2-nitrocinnamic acid, presents an intriguing chemical entity with the potential for synergistic or unique biological activities.

Predicted Biological Activities of 4-Bromo-2-nitrocinnamic Acid Derivatives

Based on the established activities of related compounds, derivatives of 4-Bromo-2-nitrocinnamic acid are hypothesized to exhibit the following biological properties:

Anticancer Activity

Cinnamic acid derivatives have shown promise as anticancer agents, with their cytotoxic effects evaluated against various cancer cell lines.[1][7][12] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1] The presence of the nitro group in 2-nitrocinnamic acid derivatives has been explored for its potential in anticancer assays.[7] Furthermore, certain brominated organic compounds have demonstrated significant anticancer effects.[11][12] It is plausible that 4-Bromo-2-nitrocinnamic acid derivatives could exhibit potent cytotoxicity against cancer cells through mechanisms that may involve the inhibition of oncogenic protein kinases.[13][14]

Hypothesized Mechanism of Anticancer Action:

Caption: Hypothesized anticancer mechanism of 4-Bromo-2-nitrocinnamic acid derivatives.

Antimicrobial Activity

The cinnamic acid skeleton is a recognized scaffold for the development of novel antimicrobial agents.[15] Various derivatives have demonstrated activity against a range of bacteria and fungi.[3][4][10] The antimicrobial efficacy is often attributed to the disruption of microbial membranes and inhibition of essential enzymes.[5][6] Esters derived from 2-nitrocinnamic acid have shown significant antifungal activity, particularly against Candida species.[6] The presence of a halogen, such as in 4-chlorocinnamic acid derivatives, has also been shown to confer potent antifungal properties.[16] Therefore, 4-Bromo-2-nitrocinnamic acid derivatives are strong candidates for novel antimicrobial agents.

Workflow for Antimicrobial Screening:

Caption: Experimental workflow for antimicrobial evaluation.

Enzyme Inhibition

Certain cinnamic acid derivatives are known to be effective enzyme inhibitors.[7] For example, 4-nitrocinnamic acid is a known inhibitor of xanthine oxidase, an enzyme implicated in gout.[8][9] The inhibition of protein kinases by cinnamic acid derivatives is a key mechanism contributing to their anticancer effects.[13][14] Given the structural features of 4-Bromo-2-nitrocinnamic acid, its derivatives could potentially inhibit a range of enzymes, including those involved in inflammatory processes, such as cyclooxygenases (COX), or enzymes crucial for microbial survival.

Experimental Protocols

Synthesis of 4-Bromo-2-nitrocinnamic Acid

The synthesis of 4-Bromo-2-nitrocinnamic acid can be achieved through a Knoevenagel-Doebner condensation reaction.[2]

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-2-nitrobenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine (10 volumes).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid (to neutralize the pyridine).

-

Precipitation and Filtration: A precipitate of 4-Bromo-2-nitrocinnamic acid will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Bromo-2-nitrocinnamic acid.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[7]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (4-Bromo-2-nitrocinnamic acid derivative) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary (Hypothetical)

As direct experimental data for 4-Bromo-2-nitrocinnamic acid derivatives is not yet widely available, the following table presents hypothetical IC50 values to illustrate how such data would be presented. These values are extrapolated from known activities of related cinnamic acid derivatives.

| Compound | Cancer Cell Line | IC50 (µM) |

| 4-Bromo-2-nitrocinnamic acid | MCF-7 (Breast) | 15.2 |

| 4-Bromo-2-nitrocinnamic acid | A549 (Lung) | 22.5 |

| 4-Bromo-2-nitrocinnamide | HCT-116 (Colon) | 8.9 |

| 4-Bromo-2-nitrocinnamic acid ethyl ester | HeLa (Cervical) | 18.7 |

Future Directions and Conclusion

The exploration of 4-Bromo-2-nitrocinnamic acid derivatives presents a compelling avenue for the discovery of novel therapeutic agents. The synergistic potential of the bromo and nitro substitutions on the versatile cinnamic acid scaffold warrants a thorough investigation into their anticancer, antimicrobial, and enzyme-inhibiting properties. The synthetic and screening protocols outlined in this guide provide a robust framework for researchers to embark on the synthesis and biological evaluation of this promising class of compounds. Further structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds to develop potent and selective therapeutic candidates.

References

-

Guzman, J. D. (2014). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. [Link]

-

4-Bromo-2-nitrocinnamic acid, 10 g, CAS No. 20357-30-6 | Research Chemicals. (n.d.). Carl ROTH. [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2018). MDPI. [Link]

-

Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2014). NIH. [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. (2021). MDPI. [Link]

-

Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). MDPI. [Link]

-

Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives | Request PDF. (2020). ResearchGate. [Link]

-

Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2016). NIH. [Link]

-

Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. (2016). PubMed. [Link]

-

Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. (2017). NIH. [Link]

-

Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. (2016). ResearchGate. [Link]

-

Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations. (2023). Current Pharmaceutical Biotechnology. [Link]

-

Inhibition of Xanthine Oxidase by 4-Nitrocinnamic Acid: In Vitro and in Vivo Investigations and Docking Simulations. (2023). PubMed. [Link]

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

-

Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019). PubMed. [Link]

-

Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. (2016). SciELO. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - Chen - Current Pharmaceutical Biotechnology [rjpbr.com]

- 9. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. mdpi.com [mdpi.com]

- 12. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application and Protocol Guide for the NMR Spectroscopic Analysis of 4-Bromo-2-nitrocinnamic Acid and its Reaction Products

Introduction: The Synthetic Versatility of 4-Bromo-2-nitrocinnamic Acid and the Imperative of Spectroscopic Verification

4-Bromo-2-nitrocinnamic acid is a versatile synthetic intermediate, poised at a chemical crossroads for the synthesis of a variety of heterocyclic and functionalized molecules of interest in medicinal chemistry and materials science. Its structure, featuring an electron-withdrawing nitro group ortho to the propenoic acid chain and a bromine atom in the para position, offers multiple reactive sites. These sites can be selectively targeted to achieve a range of molecular architectures. For instance, reductive cyclization can yield quinolone scaffolds, which are prevalent in many biologically active compounds. The nitro group itself can be reduced to an amine, opening pathways to further functionalization, while the carboxylic acid and the alkene functionalities allow for esterification, amidation, and addition reactions.

Given this synthetic potential, the unambiguous characterization of its reaction products is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic analysis of 4-Bromo-2-nitrocinnamic acid and its key reaction products. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying rationale for spectral interpretation, empowering users to confidently characterize their synthetic outcomes. While experimental spectra for the title compound are not widely published, this guide provides a detailed, predictive analysis based on established NMR principles and data from closely related analogs.

I. Foundational NMR Analysis: 4-Bromo-2-nitrocinnamic Acid

The structural analysis of 4-Bromo-2-nitrocinnamic acid begins with a thorough understanding of its own ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the nitro and bromo substituents, combined with the conjugated system of the cinnamic acid moiety, results in a distinct set of spectral features.

Predicted ¹H NMR Spectrum of 4-Bromo-2-nitrocinnamic Acid

The ¹H NMR spectrum is anticipated to display signals corresponding to the vinylic and aromatic protons. The chemical shifts are influenced by the electronic environment of each proton. The strong deshielding effect of the ortho-nitro group is expected to significantly impact the chemical shifts of the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-Bromo-2-nitrocinnamic Acid (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| Hα | ~6.6 | d | ~16 | Trans-vinylic coupling to Hβ. |

| Hβ | ~8.0 | d | ~16 | Trans-vinylic coupling to Hα; deshielded by the aromatic ring and nitro group. |

| H-3 | ~8.3 | d | ~2 | Ortho to the nitro group, significantly deshielded. Meta-coupled to H-5. |

| H-5 | ~7.9 | dd | ~8.5, ~2 | Ortho to the bromine and meta to the nitro group. Coupled to H-3 and H-6. |

| H-6 | ~7.8 | d | ~8.5 | Ortho to the cinnamic acid substituent and meta to the bromine. Coupled to H-5. |

| -COOH | >12 | br s | - | Acidic proton, typically broad and downfield. |

Note: Predicted values are based on data from similar compounds, including 2-nitrocinnamic acid and 4-bromocinnamic acid, and established substituent effects.[2]

Predicted ¹³C NMR Spectrum of 4-Bromo-2-nitrocinnamic Acid

The ¹³C NMR spectrum will reveal nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-2-nitrocinnamic Acid (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O | ~166 | Carboxylic acid carbonyl carbon. |

| Cα | ~125 | Vinylic carbon alpha to the carbonyl. |

| Cβ | ~138 | Vinylic carbon beta to the carbonyl, attached to the aromatic ring. |

| C-1 | ~132 | Quaternary carbon attached to the vinylic group. |

| C-2 | ~148 | Quaternary carbon bearing the nitro group. |

| C-3 | ~131 | Aromatic CH ortho to the nitro group. |

| C-4 | ~125 | Quaternary carbon bearing the bromine atom. |

| C-5 | ~134 | Aromatic CH ortho to the bromine. |

| C-6 | ~129 | Aromatic CH meta to the bromine. |

Note: Predicted values are based on data from similar compounds and additive rules for substituent effects on aromatic rings.

II. NMR Analysis of Key Reaction Products

The true utility of NMR shines in the characterization of reaction products, where subtle changes in the spectra can confirm the desired transformation. This section explores the expected NMR signatures of several key products derived from 4-Bromo-2-nitrocinnamic acid.

Figure 1: Reaction Pathways of 4-Bromo-2-nitrocinnamic Acid

Caption: Key synthetic transformations of 4-Bromo-2-nitrocinnamic acid.

A. Reduction of the Nitro Group: Formation of 4-Bromo-2-aminocinnamic Acid

The reduction of the nitro group to an amine is a common and synthetically valuable transformation. This change in functionality leads to predictable and significant shifts in the NMR spectrum.

-

¹H NMR: The most dramatic change will be the upfield shift of the aromatic protons, particularly the proton at the C-3 position, due to the replacement of the strongly electron-withdrawing nitro group with the electron-donating amino group. The appearance of a broad singlet corresponding to the -NH₂ protons is also expected.

-

¹³C NMR: A significant upfield shift for C-2 (the carbon bearing the amino group) is anticipated, moving from the ~148 ppm region to a more shielded position. The other aromatic carbons will also experience shifts, though to a lesser extent.

Table 3: Predicted NMR Spectral Changes upon Reduction to 4-Bromo-2-aminocinnamic Acid

| Nucleus | Change in Chemical Shift | Rationale |

| ¹H (H-3) | Significant upfield shift | Removal of the deshielding effect of the ortho-nitro group. |

| ¹H (other aromatic) | Moderate upfield shifts | Increased electron density on the aromatic ring from the amino group. |

| ¹³C (C-2) | Significant upfield shift | Replacement of -NO₂ with the more shielding -NH₂ group. |

| ¹³C (other aromatic) | Moderate upfield shifts | Increased electron density on the aromatic ring. |

B. Saturation of the Alkene: Formation of 4-Bromo-2-nitrophenylpropanoic Acid

Catalytic hydrogenation can selectively reduce the carbon-carbon double bond, leading to the formation of the corresponding propanoic acid derivative.

-

¹H NMR: The characteristic doublets of the vinylic protons (Hα and Hβ) will be replaced by two new signals in the aliphatic region (typically 2.5-3.5 ppm). These will appear as multiplets due to coupling with each other, forming an A₂B₂ or more complex spin system.

-

¹³C NMR: The signals for the sp² hybridized vinylic carbons (Cα and Cβ) will disappear and be replaced by signals for sp³ hybridized carbons in the aliphatic region (typically 30-40 ppm).

C. Esterification: Formation of Methyl 4-bromo-2-nitrocinnamate

Esterification of the carboxylic acid, for example, with methanol, introduces a new set of signals in the NMR spectrum.

-